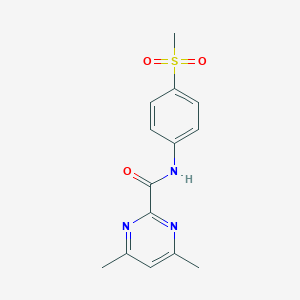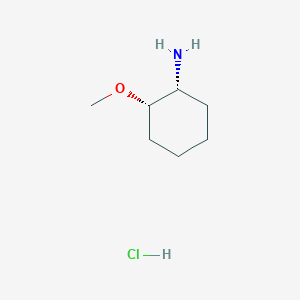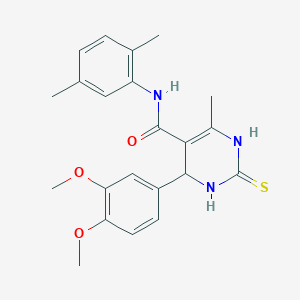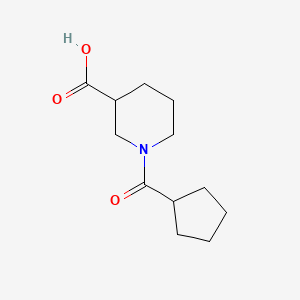
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide involves the inhibition of the activity of specific enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which results in a decrease in inflammation.
Biochemical and Physiological Effects:
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. Additionally, it has been found to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide in lab experiments is its potent anti-inflammatory properties. This makes it an ideal candidate for studying the inflammatory response and the mechanisms involved in the regulation of inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of the enzymes involved in the inflammatory response. Additionally, the potential use of this compound in the treatment of various inflammatory diseases in humans is an area of active research. Finally, the study of the potential side effects and toxicity of this compound is an important area of future research.
In conclusion, 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide is a chemical compound that has significant potential in various scientific research fields. Its anti-inflammatory properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of research for the scientific community.
Synthesemethoden
The synthesis of 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide involves the reaction of 4-methylsulfonylbenzaldehyde with 4,6-dimethyl-2-nitropyrimidine, followed by reduction with hydrogen gas in the presence of palladium on carbon catalyst. The product is then treated with hydrochloric acid to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
4,6-dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-8-10(2)16-13(15-9)14(18)17-11-4-6-12(7-5-11)21(3,19)20/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZQQOLXKTEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2734610.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)


![2-[(2,2-Dimethylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B2734618.png)
![5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734619.png)
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2734620.png)

![N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2734623.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2734625.png)


![N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2734632.png)
![7-butyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2734633.png)